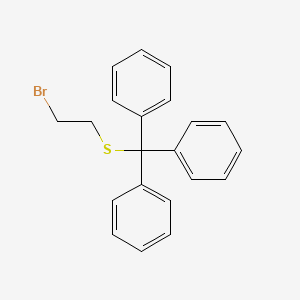![molecular formula C₇H₁₅NO B1145338 cis-3-[Dimethylamino)methyl]cyclobutanol CAS No. 1821838-71-4](/img/new.no-structure.jpg)
cis-3-[Dimethylamino)methyl]cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-[Dimethylamino)methyl]cyclobutanol: is a chemical compound with the molecular formula C7H15NO. It is a cyclobutanol derivative where a dimethylamino group is attached to the cyclobutane ring. This compound is a useful intermediate and a building block for various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[Dimethylamino)methyl]cyclobutanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-[Dimethylamino)methyl]cyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form more stable alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of more stable alcohols.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
cis-3-[Dimethylamino)methyl]cyclobutanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of various therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-[Dimethylamino)methyl]cyclobutanol involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The cyclobutanol ring provides structural stability and influences the compound’s binding affinity.
Comparison with Similar Compounds
- trans-3-[Dimethylamino)methyl]cyclobutanol
- 3-[Dimethylamino)methyl]cyclopentanol
- 3-[Dimethylamino)methyl]cyclohexanol
Comparison:
- Structural Differences: While cis-3-[Dimethylamino)methyl]cyclobutanol has a cis configuration, trans-3-[Dimethylamino)methyl]cyclobutanol has a trans configuration, affecting their chemical reactivity and physical properties.
- Reactivity: The presence of the cyclobutanol ring in this compound makes it more reactive in certain substitution and reduction reactions compared to its cyclopentanol and cyclohexanol analogs.
- Applications: this compound is more commonly used in drug synthesis due to its unique structural features that enhance its binding affinity to biological targets.
Properties
CAS No. |
1821838-71-4 |
|---|---|
Molecular Formula |
C₇H₁₅NO |
Molecular Weight |
129.2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






